2-(2-Chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone
Description
This compound features a 2-chlorophenyl group linked via an ethanone moiety to a piperazine ring, which is further substituted with a pyrazolo[1,5-a]pyridine-3-carbonyl group. The pyrazolo[1,5-a]pyridine scaffold is a bicyclic heterocycle known for its pharmacological relevance, particularly in kinase inhibition and CNS modulation. Piperazine derivatives are widely explored for their pharmacokinetic versatility and ability to enhance solubility and receptor binding .
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c21-17-6-2-1-5-15(17)13-19(26)23-9-11-24(12-10-23)20(27)16-14-22-25-8-4-3-7-18(16)25/h1-8,14H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWAAPFYVQBUNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2Cl)C(=O)C3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone is a novel derivative in the class of pyrazolo[1,5-a]pyridines, which have garnered attention for their diverse biological activities. This article synthesizes current research on its biological activity, focusing particularly on its anticancer properties and potential as an enzyme inhibitor.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C₁₄H₁₃ClN₄O
- Molecular Weight : 286.74 g/mol
- Structural Features :
- A chlorophenyl group
- A piperazine ring
- A pyrazolo[1,5-a]pyridine moiety
Anticancer Properties
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, a study demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibited significant antiproliferative activity against human breast cancer cells. The IC50 value for one of the related compounds was reported at 18 µM , indicating moderate efficacy against these cells .
- Mechanism of Action : The anticancer activity is thought to involve the inhibition of PARP1 (Poly (ADP-ribose) polymerase 1), which plays a crucial role in DNA repair mechanisms. Compounds similar to the target compound showed inhibition percentages ranging from 70% to 85% at varying concentrations .
Enzyme Inhibition
The compound has also been evaluated for its potential to inhibit specific enzymes involved in cancer progression and inflammation. Notably:
- PARP1 Inhibition : As mentioned, compounds with similar structures have shown significant inhibition of PARP1 activity, which is crucial for cancer cell survival and proliferation .
- Caspase Activation : The activation of caspases (Caspase 3/7) was noted as an indicator of apoptosis in treated cells, suggesting that the compound may induce programmed cell death in cancer cells .
Case Studies and Research Findings
| Study | Biological Activity | IC50/Effect | Notes |
|---|---|---|---|
| Study A | Anticancer (Breast Cancer) | 18 µM | Moderate efficacy; related compounds showed similar effects. |
| Study B | PARP1 Inhibition | Up to 85% | Significant inhibition at various concentrations; indicates potential for cancer therapy. |
| Study C | Caspase Activation | Dose-dependent increase | Suggests induction of apoptosis in cancerous cells. |
Comparison with Similar Compounds
Key Research Findings
Linker Flexibility vs.
Heterocycle Impact : Pyrazolo[1,5-a]pyridine/pyrimidine cores offer distinct electronic environments compared to triazolopyrimidines, influencing target selectivity and potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
